1-Bromo-6-chloro-2,3-dihydro-1H-indene

Description

Molecular Architecture and Stereochemical Considerations

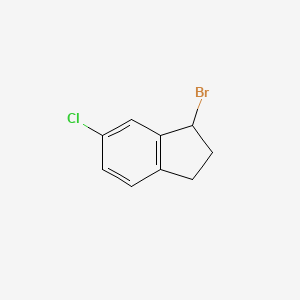

The molecular architecture of this compound is characterized by a bicyclic structure consisting of a benzene ring fused to a partially saturated five-membered ring. The compound possesses the molecular formula C₉H₈BrCl with a molecular weight of 231.52 g/mol, establishing it as a dihalogenated indene derivative. The systematic International Union of Pure and Applied Chemistry name reflects the precise positioning of the halogen substituents: this compound.

The stereochemical configuration involves the bromine atom positioned at the 1-carbon of the dihydroindene ring system, while the chlorine substituent occupies the 6-position on the aromatic benzene ring. This specific arrangement creates a compound with distinct electronic and steric properties compared to other halogenated indene derivatives. The presence of the bromine atom at the saturated carbon center introduces a stereogenic center, although the compound is typically obtained as a racemic mixture under standard synthetic conditions.

The three-dimensional molecular geometry can be described through its Standard International Chemical Identifier: InChI=1S/C9H8BrCl/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9H,2,4H2. The Simplified Molecular Input Line Entry System representation (C1CC2=C(C1Br)C=C(C=C2)Cl) provides a linear description of the molecular connectivity, clearly indicating the halogen substitution pattern.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈BrCl | |

| Molecular Weight | 231.52 g/mol | |

| Chemical Abstracts Service Number | 939793-57-4 | |

| Physical State | Liquid | |

| Storage Temperature | 4°C |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides critical information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals distinct patterns characteristic of the dihalogenated indene framework, with the bromine-bearing carbon showing characteristic downfield shifts due to the electronegative halogen substituent. The aromatic protons in the benzene ring portion exhibit chemical shifts typical of substituted aromatics, with the chlorine substituent influencing the electronic environment of adjacent carbons.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of halogenated organic compounds. The molecular ion peak appears at m/z 231, consistent with the calculated molecular weight. Predicted collision cross section values for various adduct forms have been calculated, with the protonated molecule [M+H]⁺ showing a collision cross section of 143.3 Ų, while the sodium adduct [M+Na]⁺ exhibits 157.3 Ų. These values provide important reference data for ion mobility spectrometry applications.

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations in both aliphatic and aromatic regions. The presence of carbon-bromine and carbon-chlorine bonds contributes to specific fingerprint region absorptions that aid in structural confirmation. The aromatic carbon-carbon stretching vibrations appear in the expected range for substituted benzene rings, while the aliphatic portion of the molecule contributes to the lower frequency region of the spectrum.

| Adduct Type | m/z Value | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 230.957 | 143.3 |

| [M+Na]⁺ | 252.939 | 157.3 |

| [M-H]⁻ | 228.943 | 150.7 |

| [M+NH₄]⁺ | 247.984 | 169.0 |

Crystallographic Analysis and Density Functional Theory Studies

Crystallographic studies of this compound would provide detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. The compound's crystal structure would be expected to show typical carbon-carbon bond lengths in the aromatic ring system, with the carbon-bromine and carbon-chlorine bonds exhibiting lengths characteristic of their respective halogen-carbon single bonds. The bicyclic structure maintains planarity in the aromatic portion while the saturated five-membered ring adopts a slightly puckered conformation.

Density functional theory calculations provide theoretical insights into the electronic structure and molecular properties of the compound. These computational studies predict optimized geometries, electronic charge distributions, and molecular orbital characteristics. The presence of both bromine and chlorine atoms creates distinct electronic environments that influence the compound's reactivity patterns and physical properties. Theoretical calculations also provide predictions for spectroscopic properties, including nuclear magnetic resonance chemical shifts and infrared vibrational frequencies.

The halogen substituents significantly influence the molecular electrostatic potential surface, creating regions of electron density depletion and accumulation that affect intermolecular interactions. Density functional theory studies also predict the compound's dipole moment and polarizability, which are important for understanding its behavior in different chemical environments. These theoretical investigations complement experimental characterization methods and provide deeper insights into structure-property relationships.

Comparative Structural Analysis with Related Dihydroindene Derivatives

Comparative analysis with structurally related dihydroindene derivatives reveals the specific influence of halogen substitution patterns on molecular properties. The compound 1-bromo-2,3-dihydro-1H-indene, which lacks the chlorine substituent, provides a direct comparison for understanding the effects of the additional halogen. This monohalogenated analog has a molecular weight of 197.07 g/mol and exhibits different reactivity patterns due to the absence of the electron-withdrawing chlorine group.

Related compounds such as 1-bromo-6-methoxy-2,3-dihydro-1H-indene demonstrate how different substituents at the 6-position influence molecular properties. The methoxy-substituted derivative has a molecular weight of 227.10 g/mol and shows distinct electronic characteristics compared to the chloro analog. This comparison illustrates how different functional groups at the same position create varying electronic and steric environments.

The isomeric compound 1-bromo-7-chloro-2,3-dihydro-1H-indene, with the chlorine atom at the 7-position instead of the 6-position, provides insights into positional isomerism effects. Both compounds share the same molecular formula and weight but exhibit different physical and chemical properties due to the altered substitution pattern. This positional variation influences the electronic distribution within the aromatic ring system and affects reactivity toward electrophilic and nucleophilic reagents.

Analysis of 4-bromo-6-chloro-2,3-dihydro-1H-indene reveals the effects of moving the bromine substituent from the saturated ring to the aromatic portion. This structural variation significantly alters the compound's chemical behavior, as the bromine atom in the aromatic system participates in different types of chemical reactions compared to the aliphatic bromine in the target compound. The electronic effects of having both halogens on the aromatic ring create a different reactivity profile and influence the compound's utility in synthetic applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features |

|---|---|---|---|

| This compound | C₉H₈BrCl | 231.52 | Bromine at position 1, chlorine at position 6 |

| 1-bromo-2,3-dihydro-1H-indene | C₉H₉Br | 197.07 | Bromine at position 1, no chlorine |

| 1-bromo-6-methoxy-2,3-dihydro-1H-indene | C₁₀H₁₁BrO | 227.10 | Bromine at position 1, methoxy at position 6 |

| 1-bromo-7-chloro-2,3-dihydro-1H-indene | C₉H₈BrCl | 231.51 | Bromine at position 1, chlorine at position 7 |

Properties

IUPAC Name |

1-bromo-6-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFWMXFFQCFLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Br)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659672 | |

| Record name | 1-Bromo-6-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939793-57-4 | |

| Record name | 1-Bromo-6-chloro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-6-chloro-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Halogenation of 2,3-Dihydro-1H-indene

A common approach to preparing halogenated dihydroindene derivatives involves the selective halogenation of 2,3-dihydro-1H-indene. The process typically includes:

Step 1: Chlorination

The introduction of chlorine at the 1-position can be achieved via electrophilic chlorination using reagents such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination.Step 2: Bromination

Subsequent bromination at the 5- or 6-position (depending on regioselectivity) is performed using bromine (Br₂) or N-bromosuccinimide (NBS) often in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or under photochemical activation.

This two-step halogenation sequence results in the formation of 1-chloro-5-bromo- or 1-chloro-6-bromo-2,3-dihydro-1H-indene, depending on reaction conditions and regioselectivity control.

Regioselective Halogenation via Directed Methods

To improve regioselectivity and yield, directed ortho-metalation or halogen dance strategies can be employed:

Directed ortho-metalation (DoM):

Using a suitable directing group on the aromatic ring, lithiation at a specific position followed by treatment with electrophilic halogen sources (e.g., NBS, NCS) can afford selective halogenation.Halogen Dance Reaction:

In some cases, initial halogenation followed by base-induced rearrangement (halogen dance) can relocate the halogen to the desired position on the ring.

However, these methods require careful optimization of reaction conditions and choice of reagents.

Alternative Synthetic Routes

Cyclization of Halogenated Precursors:

Cyclization of appropriately substituted halo-allylic alcohols or related precursors under acidic conditions can yield halogenated dihydroindene derivatives, including 1-bromo-6-chloro-2,3-dihydro-1H-indene.Cross-Coupling Approaches:

Although less common for this specific compound, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) starting from halogenated indene derivatives can be used to introduce halogen substituents selectively.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination | Cl₂ gas or N-chlorosuccinimide (NCS), solvent (e.g., CCl₄), controlled temperature | Electrophilic substitution at 1-position |

| Bromination | Br₂ or N-bromosuccinimide (NBS), radical initiator (AIBN), light or heat | Radical bromination at aromatic position |

| Directed ortho-metalation | Strong base (e.g., n-BuLi), electrophilic halogen source | Requires directing group on ring |

| Cyclization | Acid catalyst (e.g., H₂SO₄), halogenated precursors | Intramolecular ring closure |

Research Findings on Preparation

Regioselectivity:

The position of bromine and chlorine substituents is influenced by the electronic and steric environment of the indene ring. Bromination often occurs at the more activated aromatic site, while chlorination at the benzylic or allylic position can be controlled by reaction conditions.Yield Optimization:

Use of radical initiators and controlled addition of halogenating agents improves yield and selectivity. Solvent choice (e.g., carbon tetrachloride, dichloromethane) affects reaction rates and product purity.Purification:

The products are typically purified by column chromatography or recrystallization due to the close polarity of regioisomers.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| Direct Chlorination + Bromination | 2,3-Dihydro-1H-indene | Cl₂ or NCS; then Br₂ or NBS with AIBN | 60-75 | Stepwise halogenation with regioselectivity |

| Directed ortho-metalation | 2,3-Dihydro-1H-indene derivative with directing group | n-BuLi, then NBS or NCS | 50-70 | High regioselectivity, requires directing group |

| Cyclization of halogenated precursors | 3-aryl-2,3-dibromoallylalcohol | Acid catalysis (H₂SO₄) | 55-65 | Intramolecular cyclization to form indene ring |

Chemical Reactions Analysis

1-Bromo-6-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Typical oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrCl

- Molecular Weight : Approximately 215.06 g/mol

- Structural Representation :

- SMILES: C1CC2=C(C1Br)C=C(C=C2)Cl

- InChI Key: UOFWMXFFQCFLBJ-UHFFFAOYSA-N

The compound features a bicyclic structure typical of indene derivatives, with both bromine and chlorine substituents enhancing its reactivity.

Scientific Research Applications

- Organic Synthesis

-

Medicinal Chemistry

- The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies suggest that the halogen substituents enhance its binding affinity to biological targets, making it a candidate for drug development.

- Biological Activity

Case Studies

Several case studies have highlighted the biological activities of this compound:

Antimicrobial Efficacy Study

- Conducted on various bacterial strains.

- Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics.

Cancer Cell Line Study

- Evaluated against breast cancer cell lines.

- Findings showed a dose-dependent induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Mechanism of Action

The mechanism of action of 1-Bromo-6-chloro-2,3-dihydro-1H-indene involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. These interactions can affect various biological pathways and processes, making the compound useful in studying halogenated organic compounds’ effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The dihydroindene scaffold is a versatile platform for chemical modifications. Below is a comparison of 1-bromo-6-chloro-2,3-dihydro-1H-indene with key analogs:

Key Observations :

- Substituent Position : The position of halogens significantly impacts reactivity and bioactivity. For example, 2-bromo-2,3-dihydro-1H-indene (20) exhibits antiproliferative effects, while This compound lacks reported activity, possibly due to steric or electronic differences .

- Electron Effects : Electron-donating groups (e.g., methoxy in compound 12d ) enhance antiproliferative activity compared to electron-withdrawing halogens, as seen in the parent compound .

- Lipophilicity : Halogenated dihydroindenes (e.g., compounds 7–13 ) are highly lipophilic, which may improve membrane permeability but reduce solubility .

Physicochemical Properties

- Solubility and State : This compound is a liquid, whereas analogs like 5-bromo-6-chloro-2,3-dihydro-1H-indene are solids, reflecting differences in molecular symmetry and intermolecular forces .

- Hazard Profiles : Halogenated dihydroindenes generally exhibit moderate to severe hazards. For example, 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 174603-56-6) shares similar warnings (e.g., respiratory irritation) with the parent compound .

Biological Activity

Overview

1-Bromo-6-chloro-2,3-dihydro-1H-indene is a halogenated derivative of indene, characterized by its unique bicyclic structure and the presence of bromine and chlorine substituents. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring therapeutic applications and the mechanisms through which it interacts with biological systems.

- Molecular Formula : C₉H₈BrCl

- Molecular Weight : 231.51 g/mol

- CAS Number : 939793-57-4

- Appearance : Colorless liquid with a distinct aromatic odor

- Solubility : Soluble in organic solvents such as ethanol, ether, and dichloromethane

The biological activity of this compound is primarily attributed to its halogen substituents. These halogens can participate in halogen bonding, enhancing the compound's reactivity and interaction with various biological targets. This interaction is significant in influencing pharmacological pathways, particularly those related to:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may exhibit significant antitumor properties. The halogen atoms are believed to enhance binding affinity to cancer cell targets, potentially inhibiting tumor growth.

- Antimicrobial Activity : Research suggests that halogenated compounds often demonstrate antimicrobial properties. The presence of bromine and chlorine may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes .

Case Studies and Experimental Data

-

Antitumor Studies :

- A study investigating various halogenated indenes found that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity Index | Comments |

|---|---|---|

| 6-Bromo-5-chloro-2,3-dihydro-1H-indene | 1.00 | Direct halogenated derivative |

| 4-Bromo-6-chloro-2,3-dihydro-1H-indene | 0.85 | Similar bicyclic structure with different substitutions |

| 1-Chloro-2,3-dihydro-1H-indene | 0.80 | Lacks bromine; lower reactivity |

The presence of both bromine and chlorine in this compound provides a balance of reactivity that enhances its potential applications in medicinal chemistry compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.